molecular formula C16H14N2S B5533409 4-(3,4-dimethylphenyl)-1(2H)-phthalazinethione

4-(3,4-dimethylphenyl)-1(2H)-phthalazinethione

Cat. No. B5533409
M. Wt: 266.4 g/mol
InChI Key: FLIRWTPNJAWODN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinethione involves multiple steps, including condensation reactions that yield various phthalazine derivatives. These synthesis processes are characterized by the identification of the compounds through IR, (1)H NMR, MS, and elemental analysis, showcasing the compound's versatility in forming a wide range of chemically active products (Abd alla et al., 2010).

Molecular Structure Analysis

Phthalazinone derivatives exhibit a range of molecular structures, which can be modified through different synthesis routes to achieve desired properties. The study of these structures is crucial for understanding the compound's reactivity and potential applications. Advanced techniques such as X-ray crystallography and molecular modeling have been employed to analyze the molecular structure, providing insights into the compound's configuration and the effects of various substitutions on its chemical behavior (Poli et al., 2011).

Chemical Reactions and Properties

4-(3,4-dimethylphenyl)-1(2H)-phthalazinethione undergoes various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases. Such reactions highlight the compound's reactivity and its potential as a precursor for more complex molecules. The study of these reactions helps in expanding the chemical repertoire of phthalazinone derivatives (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinethione derivatives, such as solubility, melting point, and glass-transition temperatures, are determined by the compound's molecular structure. These properties are essential for the application of these compounds in material science, where they are used in the synthesis of polymers with high thermal stability and specific mechanical properties (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinethione derivatives, such as reactivity towards various chemical agents and stability under different conditions, are crucial for their application in pharmaceuticals and materials science. Studies have focused on understanding these properties through synthetic routes and chemical reaction mechanisms, enabling the design of compounds with targeted functionalities (Yang et al., 2002).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for “4-(3,4-dimethylphenyl)-1(2H)-phthalazinethione” could involve exploring its potential applications, such as its use in organic synthesis or potential biological activity .

properties

IUPAC Name

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIRWTPNJAWODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=S)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione

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